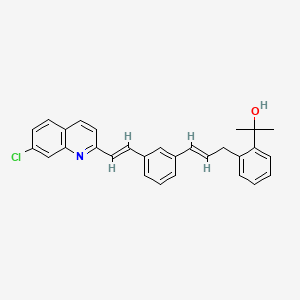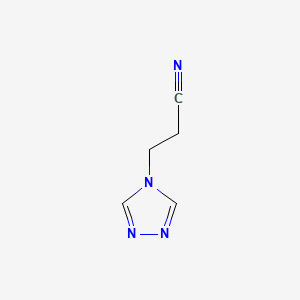
3-(4H-1,2,4-三唑-4-基)丙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4H-1,2,4-triazol-4-yl)propanenitrile is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities.
科学研究应用
3-(4H-1,2,4-triazol-4-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
The primary targets of 3-(4H-1,2,4-triazol-4-yl)propanenitrile are cancer cells, specifically the Hela cell line . The compound has been found to exhibit promising cytotoxic activity against these cells .
Mode of Action
The compound interacts with its targets by binding to the aromatase enzyme, a key enzyme involved in the biosynthesis of estrogens . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and thus affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it is likely that the compound affects the biosynthesis of estrogens, a key pathway in the growth and proliferation of certain types of cancer cells .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties, including improved bioavailability .
Result of Action
The result of the compound’s action is a decrease in the viability of cancer cells. In particular, certain derivatives of 3-(4H-1,2,4-triazol-4-yl)propanenitrile have shown promising cytotoxic activity against the Hela cell line .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,2,4-triazol-4-yl)propanenitrile typically involves the reaction of 4H-1,2,4-triazole with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 4H-1,2,4-triazole is reacted with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of 3-(4H-1,2,4-triazol-4-yl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-(4H-1,2,4-triazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxidized derivatives, which can have different biological and chemical properties .
相似化合物的比较
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangement.
4H-1,2,4-Triazole-3-thiol: A sulfur-containing triazole derivative with distinct chemical properties.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: A hydroxyl-containing triazole derivative.
Uniqueness
3-(4H-1,2,4-triazol-4-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct reactivity and biological activity compared to other triazole derivatives.
属性
IUPAC Name |
3-(1,2,4-triazol-4-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-3-9-4-7-8-5-9/h4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGNYIFXCBOON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
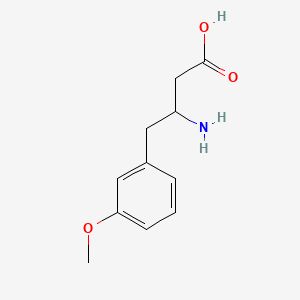
![[S-(E)]-2-HYDROXY-3-HEPTENENITRILE](/img/new.no-structure.jpg)
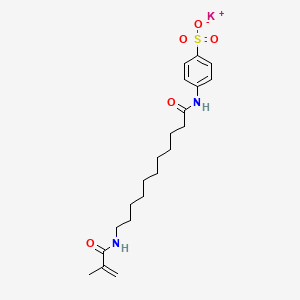
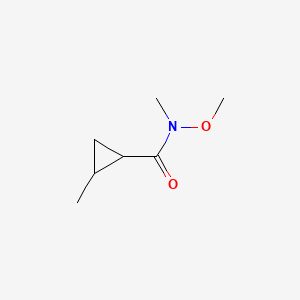
![1-[(Ethoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B575869.png)
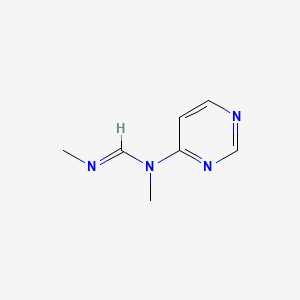
![4-Oxa-1,8-diazabicyclo[5.3.1]undecane](/img/structure/B575872.png)
